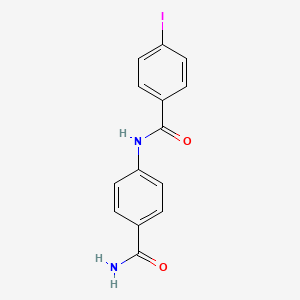

N-(4-carbamoylphenyl)-4-iodobenzamide

Description

Overview of Benzamide (B126) Scaffold Relevance in Medicinal Chemistry Research

The benzamide moiety is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological activities. This scaffold, consisting of a benzene ring attached to an amide functional group, is a cornerstone in the design of numerous therapeutic agents. Its derivatives have been successfully developed into drugs with a wide array of applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties nih.govnih.gov.

The benzamide group can form crucial hydrogen bonds with biological targets, such as enzymes and receptors, making it a reliable pharmacophore for achieving potent and selective inhibition researchgate.net. Its presence is notable in antipsychotic drugs like Sulpiride and Amisulpride, as well as in a multitude of enzyme inhibitors targeting carbonic anhydrases and acetylcholinesterase nih.govnih.gov. A particularly successful application of the benzamide scaffold is in the development of PARP inhibitors, a class of anticancer drugs that exploit DNA repair pathways researchgate.netmedchemexpress.comnih.gov. The amide portion of the benzamide mimics the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP enzymes, allowing these inhibitors to bind effectively to the enzyme's active site researchgate.net.

Table 1: Examples of Pharmacological Activities of Benzamide Derivatives

| Therapeutic Area | Example Activity |

|---|---|

| Oncology | PARP Inhibition researchgate.netmedchemexpress.comnih.gov, Anticancer nih.govnih.gov |

| Central Nervous System | Antipsychotic, Anticonvulsant nih.gov |

| Infectious Disease | Antimicrobial, Antifungal nih.govresearchgate.net |

| Inflammation | Anti-inflammatory, Analgesic nih.govnih.gov |

Historical Context of Iodinated Benzamides in Biological Probing

The incorporation of iodine into the benzamide scaffold has a rich history in the development of probes for biological imaging. Due to its high atomic number, iodine effectively absorbs X-rays, making iodinated compounds excellent contrast agents for computed tomography (CT) medchemexpress.commdpi.comresearchgate.net. Furthermore, radioactive isotopes of iodine serve as powerful labels for creating radiotracers for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), modalities that allow for the non-invasive visualization and quantification of biological processes in vivo.

Historically, radioiodinated benzamides have been pivotal in neuroscience for imaging neuroreceptors. For instance, [¹²³I]IBZM ((S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide) was developed as a SPECT agent for imaging D2 dopamine (B1211576) receptors in the brain, providing valuable insights into neurological disorders researchgate.net. Similarly, other iodinated benzamides have been synthesized to target sigma receptors, which are implicated in various neurological functions and are overexpressed in some cancer types like breast cancer nih.govgoogle.comsnmjournals.orgsemanticscholar.org. These probes allow researchers to map receptor density and distribution, aiding in both basic research and clinical diagnostics. The synthesis of these agents often involves introducing the radioiodine via electrophilic substitution on a precursor molecule, a well-established radiochemical technique researchgate.netnih.gov.

Table 2: Selected Radioiodinated Benzamide Probes and Their Targets

| Probe Name | Isotope | Target | Imaging Modality |

|---|---|---|---|

| [¹²³I]IBZM | Iodine-123 | D2 Dopamine Receptor researchgate.net | SPECT |

| [¹²⁵I]IBF | Iodine-125 (B85253) | D2 Dopamine Receptor researchgate.net | Autoradiography |

| [¹²⁵I]5 | Iodine-125 | Sigma Receptor nih.gov | Autoradiography |

| 4-[¹²⁵I]BP | Iodine-125 | Sigma-1 & Sigma-2 Receptors google.comsnmjournals.org | Autoradiography |

Significance of N-(4-carbamoylphenyl)-4-iodobenzamide as a Research Probe or Lead Compound

The primary significance of this compound lies in its strategic design as a precursor for the synthesis of advanced molecular imaging agents, specifically radiolabeled PARP inhibitors. The development of non-invasive methods to measure PARP expression in tumors is a critical goal in oncology, as it can help select patients who are most likely to respond to PARP inhibitor therapy and monitor the drug's effectiveness nih.govsnmjournals.orgresearchgate.net.

The structure of this compound is a composite of two critical moieties:

The N-(4-carbamoylphenyl)benzamide core: This structure is closely related to the pharmacophore of several potent PARP inhibitors. For example, the FDA-approved drug Olaparib features a similar benzamide-based core that is crucial for its high-affinity binding to the PARP enzyme's catalytic domain researchgate.netnih.gov.

The 4-iodophenyl group: The iodine atom provides a site for radioisotope exchange. The stable iodine (¹²⁷I) can be replaced with a radioactive isotope such as ¹²³I or ¹³¹I for SPECT imaging, or ¹²⁴I for PET imaging nih.govnih.gov. This conversion turns the inert precursor into a potent imaging agent capable of detecting PARP expression levels in vivo.

Therefore, this compound is not typically used as a direct biological probe itself but serves as a key building block. Its synthesis allows for the subsequent introduction of a radionuclide to create a PARP-targeted radiotracer. Such tracers, derived from this or similar iodinated precursors, are invaluable research tools for studying the role of PARP in cancer biology, evaluating the efficacy of new PARP-inhibiting drugs, and advancing personalized cancer treatment strategies nih.govgoogle.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-iodobenzoyl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMSVLFRYQIOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Cellular Mechanisms of Action of N 4 Carbamoylphenyl 4 Iodobenzamide

Target Identification and Validation Studies

Affinity-Based Proteomics and Chemical Probe Strategies

Currently, there are no specific studies in the public domain that employ affinity-based proteomics or chemical probe strategies to identify the protein targets of N-(4-carbamoylphenyl)-4-iodobenzamide. While chemical proteomics, which includes techniques like drug affinity chromatography coupled with mass spectrometry, is a powerful tool for target identification, its application to this particular compound has not been documented in available literature. nih.govnih.gov Methodologies for creating chemical probes often involve modifying a bioactive molecule with a reactive group or linker, but such derivatives of this compound for proteomic studies are not described. nih.gov

Genetic Perturbation and Gene Expression Profiling Approaches

There is no available research detailing the use of genetic perturbation techniques, such as CRISPR-based screening, or gene expression profiling to elucidate the mechanism of action or identify the targets of this compound. Studies using these approaches are common for characterizing drug-gene interactions but have not been reported for this specific compound. nih.govnih.govnih.govmdpi.combroadinstitute.org

Specific Protein and Enzyme Interactions

Inhibition of Tyrosine Kinases, with a focus on HER2 Selectivity

There is no documented evidence to suggest that this compound acts as an inhibitor of tyrosine kinases, including HER2. The literature on HER2 kinase inhibitors describes various other chemical structures, but does not identify this compound as having activity against this target. nih.govnih.gov

Modulation of Ubiquitin Ligase Complexes (e.g., Cereblon)

No studies have been found that link this compound to the modulation of ubiquitin ligase complexes such as Cereblon (CRBN). The modulation of the CRL4-CRBN E3 ubiquitin ligase is a mechanism associated with a class of compounds known as immunomodulatory imide drugs (IMiDs), which include thalidomide (B1683933) and its analogs, as well as newer Cereblon E3 ligase modulators (CELMoDs) like CC-885. nih.govnih.govwikipedia.orgresearchgate.net These molecules function by recruiting new 'neosubstrates' to the ligase for ubiquitination and subsequent degradation. nih.govnih.gov The chemical structure of this compound is distinct from these known Cereblon modulators, and no research indicates it shares this mechanism of action.

Impact on Nicotinamide (B372718) N-Methyltransferase (NNMT) Activity

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in metabolism and energy homeostasis by catalyzing the methylation of nicotinamide (Nam) to 1-methylnicotinamide (B1211872) (MNA). nih.govrsc.org This process uses S-adenosylmethionine (SAM) as the methyl donor. rsc.org Elevated NNMT expression is linked to various diseases, including cancer, obesity, and diabetes, making it a compelling therapeutic target. nih.govrsc.orgnih.gov Inhibition of NNMT can lead to increased intracellular NAD+ and SAM levels, suppressing lipogenesis and potentially reversing diet-induced obesity. nih.gov

While no studies directly test this compound, research into NNMT inhibitors has focused on molecules that mimic its substrates, nicotinamide and SAM. rsc.org These can be small molecule inhibitors or more complex bisubstrate inhibitors that link fragments of both substrates. figshare.com For instance, various methylquinolinium and tricyclic compounds have been identified as potent NNMT inhibitors. nih.govnih.gov One potent inhibitor, NNMTi, demonstrates an IC50 of 1.2 μM. medchemexpress.com Another, NNMT-IN-4, shows IC50 values of 42 nM and 38 nM in biochemical and cell-based assays, respectively. medchemexpress.com The development of such inhibitors has provided insight into the structural requirements for binding to the enzyme's active site. uu.nl Given that nicotinamide itself is a pyridine (B92270) carboxamide, it is plausible that this compound, as an N-phenyl benzamide (B126) derivative, could interact with the nicotinamide-binding pocket of NNMT. The specific substitutions—an iodo group on one phenyl ring and a carbamoyl (B1232498) group on the other—would influence its binding affinity and inhibitory potential.

| Inhibitor | Type | IC50 | Reference |

|---|---|---|---|

| JBSNF-000028 | Tricyclic Substrate-Analog | 0.033 µM (human NNMT) | nih.gov |

| 5-amino-1-methylquinoline | Small Molecule | Micromolar range | nih.govnih.gov |

| NNMT-IN-4 | Uncompetitive Small Molecule | 42 nM (biochemical assay) | medchemexpress.com |

| NNMTi | Small Molecule | 1.2 µM | medchemexpress.com |

| MS2734 | Bisubstrate Inhibitor | Not specified | figshare.com |

Inhibition of Cysteine Proteases (e.g., Cruzain)

Cysteine proteases are enzymes crucial for the life cycle of various pathogens, including protozoan parasites like Trypanosoma cruzi, the agent causing Chagas' disease. nih.govnih.gov Cruzain, the major cysteine protease of T. cruzi, is essential for parasite nutrition, differentiation, and evasion of the host immune system, making it a validated drug target. nih.govfrontiersin.org

Research has identified various classes of cruzain inhibitors, including those with nitrile and benzimidazole (B57391) scaffolds. nih.govnih.govmdpi.com Notably, a study focused on the human rhinovirus (HRV) 3C protease, another type of cysteine protease, identified a series of nonpeptide, substituted benzamide derivatives as potent inhibitors. nih.gov These compounds were designed to mimic the natural substrate and were shown to form a covalent bond with the nucleophilic cysteine residue in the enzyme's active site. nih.gov This demonstrates that the benzamide scaffold can be effectively utilized to target cysteine proteases. Although data on this compound is not available, its core structure aligns with scaffolds known to inhibit this class of enzymes. The specific substituents would play a critical role in its binding affinity and selectivity against cruzain versus host cysteine proteases like cathepsins. researchgate.net

| Inhibitor Class | Target Protease | Inhibition Mechanism/Potency | Reference |

|---|---|---|---|

| Substituted Benzamides | Human Rhinovirus 3C Protease | Irreversible; EC50 0.60 µM (for α,β-unsaturated ester analog) | nih.gov |

| Benzimidazoles | Rhodesain / Cruzain | Competitive; Ki = 0.21 μM (best against rhodesain) | nih.gov |

| Triazine Nitriles | Cruzain / Rhodesain | Reversible | nih.gov |

| Vinyl Sulfones | Cruzain | Irreversible Covalent | researchgate.net |

| Peptide Aldehydes | Falcipain-2 / Falcipain-3 | Selective; Low-micromolar inhibition | biorxiv.org |

Effects on Other Enzymes (e.g., Acetylcholinesterase, Butylcholinesterase, Alpha Amylase, Urease)

The benzamide scaffold is versatile and has been explored for its inhibitory potential against various other enzymes.

Acetylcholinesterase (AChE) and Butylcholinesterase (BuChE): These enzymes are key targets in the treatment of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine. nih.govnih.gov A study on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives, which are structurally related to this compound, evaluated their activity against AChE. nih.gov The study found that these compounds exhibited inhibitory activity, although none were more potent than the reference drug donepezil. nih.gov This suggests that the N-phenyl benzamide core can serve as a platform for developing cholinesterase inhibitors.

| Compound | AChE IC50 (µM) | Reference |

|---|---|---|

| 4-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorophenyl)benzamide | > 100 | nih.gov |

| 4-(1,3-dioxoisoindolin-2-yl)-N-(4-chlorophenyl)benzamide | 85.4 | nih.gov |

| 4-(1,3-dioxoisoindolin-2-yl)-N-(p-tolyl)benzamide | > 100 | nih.gov |

| Donepezil (Reference) | 0.025 | nih.gov |

Alpha Amylase: This enzyme is a target for managing type 2 diabetes by slowing the digestion of dietary starch. nih.gov There is currently no available research in the reviewed literature specifically investigating the effects of this compound or closely related benzamide derivatives on alpha-amylase activity.

Urease: Urease inhibitors are of interest for treating infections by ureolytic bacteria, such as Helicobacter pylori. researchgate.net There is no specific information in the reviewed literature regarding the urease inhibitory potential of this compound.

Downstream Cellular and Biochemical Effects

The interaction of a compound with its molecular targets ultimately translates into broader cellular and biochemical outcomes. Based on studies of analogous structures, this compound may influence key cellular processes such as cell cycle progression, apoptosis, and redox homeostasis.

Cell Cycle Modulation in Research Cell Lines

The cell cycle is a tightly regulated process, and its disruption can inhibit cell proliferation, a key goal in cancer therapy. mdpi.com While direct data on this compound is lacking, various compounds containing amide or carboxamide functionalities have demonstrated effects on the cell cycle. For instance, 3-aminobenzamide, a benzamide derivative and PARP inhibitor, was shown to suppress G1 arrest and enhance G2 arrest in mouse fibroblast cells after gamma-irradiation. oatext.com The synthetic retinoid N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), another N-phenyl amide, caused an accumulation of prostate cancer cells in the G0/G1 phase, blocking the transition to the S phase. nih.gov Other research on quinazolinone and 1,2,4-triazole-3-carboxamide derivatives has shown they can induce cell cycle arrest at the G2/M phase in various cancer cell lines. bue.edu.egresearchgate.net These findings suggest that compounds with a benzamide core have the potential to modulate cell cycle checkpoints.

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-Aminobenzamide | Mouse Fibroblast (C3D2F1 3T3-a) | Suppression of G1 arrest, enhancement of G2 arrest | oatext.com |

| N-(4-hydroxyphenyl) retinamide (4-HPR) | Prostate Cancer (PC3) | Arrest in G0/G1 phase | nih.gov |

| Dihydroquinazolinone Derivatives | Hepatoma (HepG-2) | Arrest at G2/M phase | bue.edu.eg |

| 1,2,4-triazole-3-carboxamides | Leukemia | Induction of cell cycle arrest | researchgate.net |

| Thiosemicarbazone Derivative (MeOIstPyrd) | Skin Cancer (A431) | Arrest at G2/M phase | nih.gov |

Induction of Apoptosis in Preclinical Models

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. nih.gov Inducing apoptosis is a primary strategy for many anticancer agents. nih.gov Studies on compounds structurally related to this compound have shown significant pro-apoptotic activity. A series of N-2-(phenylamino) benzamide derivatives was found to induce apoptosis in CT26.WT tumor-bearing mice, leading to decreased tumor growth. nih.gov Similarly, N-(4-hydroxyphenyl)retinamide (4HPR) has been extensively shown to induce apoptosis in various cancer cell lines, including prostate and glioma cells, as evidenced by DNA fragmentation and other morphological changes. nih.govnih.gov Furthermore, downregulating NNMT, a potential target discussed earlier, has been shown to induce apoptosis in cancer cells. mdpi.com These collective findings strongly suggest that the this compound scaffold has the potential to be developed into pro-apoptotic agents.

| Compound/Class | Model System | Key Findings | Reference |

|---|---|---|---|

| N-2-(Phenylamino) Benzamide Derivatives | CT26.WT tumor-bearing mice | Induced apoptosis and decreased tumor growth in vivo | nih.gov |

| N-(4-hydroxyphenyl)retinamide (4HPR) | Prostate cancer cells (LNCaP, DU145, PC-3) | Induced DNA ladder formation and apoptosis | nih.gov |

| N-(4-hydroxyphenyl)retinamide (4HPR) | Glioma cells (C6, 9L, Med3, U87) | Induced morphological changes consistent with apoptosis | nih.gov |

| Dihydroquinazolinone Derivatives | Hepatoma (HepG-2) | Increased early apoptosis and caspase-3 activity | bue.edu.eg |

| 2-Cinnamamido-N-substituted-cinnamamides | Colon cancer cells (HCT-116) | Cellular activities lead to apoptosis | researchgate.net |

Modulation of Reactive Oxygen Species (ROS) Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as important signaling molecules at low levels but can cause significant damage to cells (oxidative stress) at high levels. nih.govnih.gov Cancer cells often exhibit higher basal levels of ROS, making them more vulnerable to further ROS induction, a strategy exploited by some anticancer therapies. nih.govfrontiersin.org

The mechanism of action for some amide-containing compounds is directly linked to ROS modulation. A key study demonstrated that the apoptosis induced by N-(4-hydroxyphenyl)retinamide (4HPR) in prostate cancer cells was associated with an increased level of ROS. nih.gov This effect was suppressed by the use of an antioxidant, directly implicating ROS generation in the apoptotic pathway. nih.gov This suggests a potential mechanism whereby this compound could exert cytotoxic effects by disrupting the redox homeostasis in cancer cells, pushing them past a toxic threshold and triggering cell death. Conversely, other compounds have been shown to be neuroprotective by reducing ROS levels. acs.org This highlights the context-dependent nature of ROS modulation by small molecules.

| Compound | Model System | Observed Effect on ROS | Associated Outcome | Reference |

|---|---|---|---|---|

| N-(4-hydroxyphenyl)retinamide (4HPR) | Prostate Cancer Cells (LNCaP) | Increased ROS levels | Induction of apoptosis | nih.gov |

| CB2R Ligands | Mouse Primary Neurons | Reduced ROS levels | Neuroprotection | acs.org |

The Impact of this compound on Signal Transduction Cascades: A Review of Current Research

Despite a comprehensive search of scientific literature and chemical databases, specific research detailing the impact of the chemical compound this compound on signal transduction cascades is not currently available. Extensive inquiries have not yielded published studies, clinical trial data, or detailed pharmacological profiles for this particular molecule. Therefore, a direct analysis of its molecular interactions and cellular mechanisms of action concerning signal transduction is not possible at this time.

While the precise activities of this compound remain uncharacterized, the structural motifs present in the molecule, namely the benzamide and carbamoylphenyl groups, are features found in a well-established class of targeted cancer therapeutics known as PARP (poly(ADP-ribose) polymerase) inhibitors. This structural similarity suggests a potential, though unconfirmed, role as a modulator of DNA damage repair pathways.

The Benzamide Moiety and PARP Inhibition

The benzamide structure is a cornerstone for many potent inhibitors of the PARP enzyme family. PARP enzymes are crucial components of the cellular machinery that detects and repairs single-strand DNA breaks. By inhibiting PARP, these drugs prevent the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication.

In cancers with pre-existing defects in homologous recombination repair (HRR), a major pathway for mending double-strand breaks, the inhibition of PARP leads to a state of "synthetic lethality." This means that while the loss of either PARP function or HRR function alone is survivable for a cell, the simultaneous loss of both is catastrophic, leading to selective cancer cell death.

Signal Transduction Cascades Potentially Influenced by PARP Inhibitors

Should this compound function as a PARP inhibitor, it would be expected to impact several key signal transduction cascades, primarily those related to the DNA Damage Response (DDR).

Key Affected Pathways could include:

BRCA1/2 Pathway: Cancers with mutations in the BRCA1 or BRCA2 genes are a primary target for PARP inhibitors. These genes encode proteins essential for HRR. Inhibition of PARP in BRCA-mutated cells cripples the cell's ability to repair DNA, triggering apoptosis.

ATM/ATR Signaling: The ATM and ATR kinases are master regulators of the DDR, activated by DNA double-strand and single-strand breaks, respectively. PARP inhibition leads to an accumulation of DNA breaks that heavily activates these pathways, leading to cell cycle arrest and attempts at DNA repair. If the damage is too extensive, these pathways will signal for programmed cell death.

Synergy with BRD4 Inhibition: Research has shown a synergistic effect between PARP inhibitors and inhibitors of Bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator, and its inhibition can downregulate the expression of key DNA repair proteins like RAD51 and CtIP. This induced "BRCAness" can sensitize cancer cells to PARP inhibitors, even in the absence of BRCA mutations.

Table of Potential Interactions Based on Structural Analogs (PARP Inhibitors):

| Interacting Protein/Pathway | Potential Effect of Inhibition | Consequence for Signal Transduction |

| PARP-1 / PARP-2 | Inhibition of ADP-ribosylation activity and trapping of PARP on DNA | Disruption of single-strand break repair, leading to double-strand breaks. |

| BRCA1/BRCA2 | Not a direct target, but functional loss creates synthetic lethality with PARP inhibition. | Inability to repair double-strand breaks, leading to genomic instability and apoptosis. |

| ATM/ATR Kinases | Activation in response to accumulated DNA damage. | Initiation of cell cycle checkpoints (G2/M arrest) and activation of downstream repair or apoptotic pathways. |

| RAD51 / CtIP | Expression may be indirectly modulated. | Reduced homologous recombination repair capacity, sensitizing cells to PARP inhibition. |

It is critical to reiterate that the above information is based on the well-documented mechanisms of known PARP inhibitors that share structural similarities with this compound. Without direct experimental evidence, it remains speculative whether this specific compound exhibits similar activity. Further research and biological evaluation are necessary to elucidate the precise molecular targets and the impact of this compound on cellular signaling.

Structure Activity Relationship Sar Investigations for N 4 Carbamoylphenyl 4 Iodobenzamide Analogs

Influence of Halogen Substitutions (e.g., Iodine) on Activity

The presence and nature of halogen substituents on a phenyl ring can significantly modulate the pharmacological profile of a drug candidate. In the context of benzamide (B126) derivatives, halogenation can influence binding affinity, selectivity, and pharmacokinetic properties. The iodine atom in N-(4-carbamoylphenyl)-4-iodobenzamide, positioned at the para-position of the benzamide ring, is a key structural feature.

Research on a series of halogenated benzamide derivatives as potential radioligands for D2-like dopamine (B1211576) receptors has provided insights into the role of halogen substitution. nih.gov In this study, various halogenated compounds were synthesized and their in vitro affinities for dopaminergic, serotonergic, and adrenergic receptors were evaluated. nih.gov For instance, the iodinated compounds NAE (27) and NADE (28) displayed high affinity for the D2 receptor, with Ki values of 0.68 and 14 nM, respectively. nih.gov These findings suggest that the presence of an iodine atom can be favorable for potent receptor binding.

The following table summarizes the in vitro affinities of selected halogenated benzamide derivatives for the D2 receptor, illustrating the impact of different halogens on binding.

| Compound | Halogen | Ki (nM) for D2 Receptor |

| NAE (27) | Iodine | 0.68 |

| NADE (28) | Iodine | 14 |

| NABrE (29) | Bromine | Not specified |

| NABrDE (30) | Bromine | Not specified |

It is important to note that while these data are for related benzamide structures, they highlight a general trend where halogenation, and specifically iodination, can contribute to high-affinity interactions with biological targets. The specific impact of the iodine atom in this compound would depend on the specific receptor or enzyme it targets, as the nature of the binding pocket and the potential for halogen bonding would be critical determinants of activity. drugdesign.org

Role of the Carbamoylphenyl Moiety in Receptor/Enzyme Binding

The N-(4-carbamoylphenyl) portion of the molecule, also known as a carboxamide-substituted aniline, plays a pivotal role in mediating interactions with biological targets. The carbamoyl (B1232498) group (–C(=O)NH2) is a key hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor. This dual nature allows it to form specific and directional interactions within a receptor or enzyme active site, which are often crucial for high-affinity binding and biological activity.

In many classes of enzyme inhibitors and receptor ligands, the benzamide moiety, and specifically the carbamoyl group, is a recurring structural feature. For example, in the design of histone deacetylase (HDAC) inhibitors, benzamide-based structures are common, with the amide group often forming critical interactions with the enzyme's active site.

Conformational Analysis and its Correlation with Biological Effects

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For a molecule to interact effectively with its biological target, it must adopt a specific low-energy conformation that is complementary to the binding site. Conformational analysis of benzamide derivatives has been a subject of interest in medicinal chemistry to understand their preferred shapes and how these relate to their pharmacological effects.

Theoretical conformational studies on dopamine antagonistic benzamide drugs have highlighted the importance of the orientation of the benzamide group relative to other parts of the molecule. acs.org The rotation around the amide bond and the bond connecting the phenyl ring to the amide can lead to different spatial arrangements of the substituents. The planarity of the benzamide group can also be a key factor, as it can influence π-stacking interactions within the binding pocket.

Impact of Linker Region Modifications on Target Engagement

The amide bond in this compound serves as a linker connecting the 4-iodophenyl and 4-carbamoylphenyl moieties. The nature of this linker—its length, flexibility, and chemical composition—can have a profound impact on the biological activity of the molecule. Modifications to the linker region are a common strategy in drug design to optimize target engagement.

Studies on other classes of bioactive molecules have demonstrated the importance of the linker. For example, in the development of inhibitors for the bacterial cell division protein FtsZ, modifications to the linker between a benzodioxane scaffold and a benzamide moiety significantly affected antimicrobial activity. nih.gov Lengthening or altering the flexibility of the linker can change the distance and relative orientation of the two interacting fragments, which can either enhance or diminish binding affinity. nih.gov

In the context of this compound, replacing the amide linker with other functional groups could lead to analogs with different biological profiles. For instance, introducing more flexible linkers could allow the molecule to adopt alternative binding modes, while more rigid linkers could pre-organize the molecule into a bioactive conformation, potentially increasing affinity. The chemical stability of the linker is also a critical consideration, as amide bonds can be susceptible to enzymatic cleavage. Research into linker modifications for benzamide-based histone deacetylase inhibitors has also highlighted the importance of the linker in optimizing activity. drugdesign.org

Analysis of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For this compound, several bioisosteric replacements could be considered for its key functional groups.

The amide linker is a prime candidate for bioisosteric replacement. Groups such as sulfonamides, ureas, or various five-membered heterocyclic rings (e.g., triazoles, oxadiazoles) can mimic the hydrogen bonding properties of the amide while offering different metabolic stability and geometric constraints. nih.gov For example, replacing an amide with a triazole is a common strategy to create non-classical bioisosteres with improved properties. nih.gov

The iodine atom could also be replaced by other halogens (e.g., bromine, chlorine) or other functional groups of similar size and lipophilicity. While iodine can form specific halogen bonds that contribute to binding affinity, exploring other substituents can help to understand the precise requirements of the binding pocket.

The carbamoyl group on the phenyl ring could be replaced with other hydrogen-bonding moieties or groups that can act as carboxylic acid bioisosteres, depending on the nature of the interaction it makes with the target. Understanding the impact of these bioisosteric replacements is a key aspect of a comprehensive SAR study and can lead to the discovery of analogs with superior drug-like properties.

Preclinical Pharmacological and Biological Efficacy Studies in Research Models

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining the preliminary pharmacological profile of a compound. These assays, conducted in a controlled laboratory setting, can reveal a substance's potential to interact with biological targets and elicit a cellular response.

Receptor Binding Affinity and Selectivity in Cell Lines

Following a comprehensive review of scientific literature, no specific studies detailing the receptor binding affinity or selectivity of N-(4-carbamoylphenyl)-4-iodobenzamide in any cell lines were identified. Research on structurally related compounds containing a 4-iodobenzamide (B1293542) core has indicated potential interactions with certain receptor types, but direct experimental data for this compound is not available.

Enzyme Inhibitory Potency (IC50, Ki) in Biochemical Assays

There are no publicly available biochemical assay data that characterize the enzyme inhibitory potency of this compound. Consequently, key metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this specific compound have not been determined or reported in the reviewed literature. While the broader class of benzamides has been explored for inhibitory activity against various enzymes, specific data for the this compound derivative is absent.

Cellular Growth Inhibition and Anti-Proliferative Studies in Cancer Cell Lines

No specific studies evaluating the cellular growth inhibition or anti-proliferative effects of this compound on cancer cell lines were found in the public domain. However, research into the broader class of N-phenylbenzamide derivatives has shown that some compounds within this family exhibit cytotoxic and anti-proliferative activities against various cancer cell lines. For instance, certain new imidazole-based N-phenylbenzamide derivatives have demonstrated IC50 values in the micromolar range against lung, cervical, and breast cancer cell lines. nih.govuaeu.ac.aeresearchgate.net Another study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives, which contain a related structural motif, also reported growth inhibitory properties against several cancer cell lines. rsc.org It is important to note that these findings pertain to related but distinct molecules, and not to this compound itself.

Antimicrobial Activity in Microorganism Models

A thorough search of scientific databases did not yield any studies that have investigated or established the antimicrobial activity of this compound against any microorganism models. Therefore, there is no reported data on its potential antibacterial or antifungal properties.

Selectivity Assessment in Non-Cancerous Cell Lines

There is no available information from published studies regarding the cytotoxic or anti-proliferative effects of this compound on non-cancerous cell lines. Such a selectivity assessment is a critical step in preclinical development to gauge a compound's potential therapeutic window, but this has not been reported for the specified molecule.

In Vivo Biological Activity in Animal Models

A comprehensive review of the scientific literature revealed no published studies on the in vivo biological activity of this compound in any animal models. As such, there is no available data on its efficacy, mechanism of action, or general biological effects in a living organism.

Proof-of-Concept Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone for evaluating the in vivo potential of anticancer agents. For melanin-targeting compounds, these models typically involve human or murine melanoma cell lines.

Studies on iodobenzamide derivatives have demonstrated significant tumor uptake in melanoma xenografts. For instance, the analog N-(2-diethylaminoethyl)-4-[¹²⁵I]iodobenzamide ([¹²⁵I]BZA) and its derivatives have been extensively studied. nih.gov In nude mice bearing human malignant melanoma xenografts, a related compound, [¹²⁵I]N-(diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]DAB), showed substantial tumor uptake, reaching 6.14% of the injected dose per gram of tissue (% ID/g) at 1 hour post-injection. nih.gov Although the uptake decreased over time to 2.81% ID/g at 6 hours and 0.42% ID/g at 24 hours, these findings confirm the principle of tumor targeting. nih.gov

Another analog, [¹²⁵I]-N-(4-dipropylaminobutyl)-4-iodobenzamide ([¹²⁵I]BZ18), also showed high affinity and retention in melanotic tumors in mouse models for several days. nih.gov The success of these compounds in accumulating at the tumor site in xenograft models provides the fundamental proof-of-concept for their use as melanoma-targeting agents. The quinoline (B57606) and quinoxaline (B1680401) derivatives of iodobenzamide have also shown particular promise due to their high and sustained tumor uptake. nih.gov

Table 1: Tumor Uptake of [¹²⁵I]DAB in Human Melanoma Xenograft Model

| Time Point | Tumor Uptake (% ID/g) |

|---|---|

| 1 hour | 6.14 |

| 6 hours | 2.81 |

| 24 hours | 0.42 |

Data sourced from a study on nude mice with human malignant melanoma xenografts. nih.gov

Preclinical Imaging Applications (e.g., SPECT) in Animal Models

A primary application of radioiodinated benzamides is for non-invasive imaging of melanoma metastases using techniques like Single-Photon Emission Computed Tomography (SPECT). The iodine-125 (B85253) or iodine-123 isotopes are suitable for SPECT imaging.

Preclinical imaging studies in animal models have successfully visualized melanoma tumors. Scintigraphic imaging performed on a mouse after intravenous injection of a radioiodinated quinoxaline derivative of iodobenzamide demonstrated specific affinity for the tumor with rapid clearance from non-target organs. nih.gov This allowed for clear tumor imaging up to 72 hours after administration. nih.gov The ability to visualize tumors and their metastases is critical for accurate staging of the disease, an area where conventional imaging techniques can be limited. nih.gov The development of these agents for SPECT is driven by the need for more sensitive and specific methods to detect small metastatic tumors that may be missed by other modalities like [¹⁸F]FDG-PET imaging. nih.gov

Pharmacokinetic Profile (e.g., biodistribution, clearance) in Animal Models

The pharmacokinetic profile of a radiopharmaceutical, which includes its biodistribution and clearance from the body, is a critical determinant of its efficacy and safety. An ideal agent should exhibit high uptake and retention in the tumor, with rapid clearance from blood and non-target organs to maximize the tumor-to-background signal ratio and minimize radiation exposure to healthy tissues.

Biodistribution studies of various radioiodinated benzamide (B126) analogs have been conducted in C57BL6 mice bearing B16-F0 murine melanoma. nih.gov These studies reveal a range of pharmacokinetic behaviors. While tumor uptake is a key parameter, the route of elimination is also important. Some iodobenzamide analogs exhibit mainly urinary elimination, while others are cleared primarily through the fecal route. nih.gov For example, compounds like the quinoline derivative 5h and the quinoxaline derivative 5k showed predominantly urinary excretion. nih.gov

However, non-specific uptake in other organs can be a challenge. In studies with [¹²⁵I]DAB, a high uptake was noted in the liver (11.76% ID/g) and lung (7.58% ID/g) at 1 hour post-injection, with relatively slow clearance from these organs. nih.gov The biological half-life of these compounds also varies, with one study reporting values ranging from 26.7 hours to 66.1 hours for different analogs. nih.gov Achieving a balance between high tumor affinity and low non-target organ retention is a key goal in the development of these agents. nih.gov

Table 2: Biodistribution of [¹²⁵I]DAB in Non-Target Organs at 1 Hour Post-Injection

| Organ | Uptake (% ID/g) |

|---|---|

| Liver | 11.76 |

| Lung | 7.58 |

*Data from a study in nude mice with human malignant melanoma xenografts. nih.gov *

In Vivo Target Engagement Studies in Research Animals

For iodobenzamide derivatives, the intended molecular target is melanin (B1238610), a pigment produced in high amounts by most melanoma tumors. In vivo target engagement studies aim to confirm that the compound binds to melanin within the tumor in a living organism.

The high uptake of these compounds specifically in pigmented melanoma cells versus non-pigmented (amelanotic) cells is strong evidence of melanin targeting. nih.gov Studies with [¹²⁵I]BZA showed high uptake only in melanotic human melanoma cells. nih.gov The mechanism of this binding is thought to be a saturable and reversible process involving electrostatic and hydrophobic interactions. nih.gov

More direct evidence of target engagement comes from advanced imaging techniques. Secondary ion mass spectroscopy imaging has been used to visualize the internalization of the analog [¹²⁵I]BZ18 directly inside the melanosomes of melanoma cells. nih.gov This confirms that the drug not only reaches the tumor but also localizes to the specific subcellular structures containing its target. This high affinity for melanin is what underpins the specificity of these agents for diagnosing malignant melanoma metastases. nih.gov

Computational and in Silico Approaches to N 4 Carbamoylphenyl 4 Iodobenzamide Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for predicting the interaction between a small molecule ligand, such as N-(4-carbamoylphenyl)-4-iodobenzamide, and a protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a function that estimates the binding affinity.

A typical molecular docking study would identify potential protein targets for a compound and predict the binding energy (often in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. However, specific molecular docking studies detailing the binding targets and interaction profiles for this compound are not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating variations in the physicochemical properties (descriptors) of a series of compounds with their measured biological effects. Descriptors can include electronic, steric, and hydrophobic properties.

A QSAR study for a series of compounds including this compound would aim to build a predictive model for a specific activity, such as enzyme inhibition. This model could then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. No specific QSAR models involving this compound were identified in the search results.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its conformational flexibility in different environments, such as in solution or when bound to a protein.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and analyze the dynamics of the interactions over a simulated period. This provides a more detailed understanding of the binding event. Specific MD simulation studies for this compound are not described in the available literature.

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In chemical research, DFT calculations are employed to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data.

For this compound, DFT calculations could be used to understand its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). This information can be valuable for predicting its reactivity and understanding potential reaction mechanisms at a molecular level. However, no specific DFT studies for this compound were found.

Virtual Screening and Ligand-Based Design Initiatives

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target. This can be done using either structure-based methods, like molecular docking, or ligand-based methods, which use the structure of known active compounds to find others with similar properties.

Ligand-based design initiatives focus on creating new molecules based on the pharmacophore model of known active compounds. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. While this compound could theoretically be included in a virtual screening library or used as a scaffold in a ligand-based design project, no such specific initiatives were identified in the search results.

Analytical and Methodological Advancements for Research Studies on N 4 Carbamoylphenyl 4 Iodobenzamide

Chromatographic Techniques for Compound Analysis and Purification in Research

Chromatographic methods are indispensable for the purification and analysis of N-(4-carbamoylphenyl)-4-iodobenzamide, ensuring that the compound used in research studies is of high purity and free from starting materials, byproducts, or other impurities that could confound experimental results.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity assessment of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. A gradient elution method, where the proportion of the organic solvent is increased over time, is generally effective for separating the target compound from impurities with different polarities. The purity of the compound is determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area detected by a UV detector at an appropriate wavelength.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions during the synthesis of this compound and for preliminary purity checks. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel), which is then developed in a suitable mobile phase. The separated spots are visualized under UV light or by using a staining agent. The retention factor (Rf) value of the compound can be used for its identification under specific chromatographic conditions.

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Application |

| HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | UV (e.g., 254 nm) | Purification, Purity Assessment |

| TLC | Silica Gel | Ethyl Acetate/Hexane (e.g., 1:1) | UV (254 nm) | Reaction Monitoring, Purity Check |

Spectroscopic Methods for Structural Elucidation in Research (e.g., NMR, HRMS, IR)

Spectroscopic techniques are fundamental for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons of the two phenyl rings in this compound would appear as distinct multiplets in the downfield region of the spectrum. The protons of the amide and carbamoyl (B1232498) groups would appear as singlets, and their chemical shifts can be influenced by the solvent and temperature.

¹³C NMR provides information about the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom in the benzamide (B126) structure, including the carbonyl carbons of the amide and carbamoyl groups.

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the precise mass of the molecule, which in turn allows for the determination of its elemental composition. This technique provides strong evidence for the identity of the synthesized compound. The measured mass is compared to the calculated theoretical mass of this compound (C₁₄H₁₁IN₂O₂).

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide and carbamoyl groups, C=O stretching of the amide and carbamoyl groups, and C-I stretching.

| Spectroscopic Technique | Information Obtained | Expected Key Features for this compound |

| ¹H NMR | Proton environment and connectivity | Aromatic proton signals, amide (N-H) proton signal, carbamoyl (NH₂) proton signals |

| ¹³C NMR | Carbon framework | Aromatic carbon signals, carbonyl carbon signals (amide and carbamoyl) |

| HRMS | Exact mass and elemental composition | Molecular ion peak corresponding to the exact mass of C₁₄H₁₁IN₂O₂ |

| IR | Functional groups | N-H stretching, C=O stretching, C-I stretching bands |

Radiochemical Purity Determination for Labeled Analogs

For in vivo imaging or biodistribution studies, this compound can be radiolabeled, typically with iodine-125 (B85253) (¹²⁵I). The determination of radiochemical purity is crucial to ensure that the observed radioactivity corresponds to the intact radiolabeled compound and not to free radioiodide or other radiolabeled impurities. scispace.comymaws.com

Radio-TLC and Radio-HPLC are the standard methods for this purpose. A small aliquot of the radiolabeled compound is analyzed using TLC or HPLC, and the distribution of radioactivity is measured using a radiation detector. For Radio-TLC, the plate is scanned with a radio-TLC scanner or cut into sections and counted in a gamma counter. nih.govunm.edu For Radio-HPLC, the eluent passes through a radioactivity detector connected in series with the UV detector. The radiochemical purity is expressed as the percentage of the total radioactivity that co-elutes with the non-radioactive standard of this compound. iaea.org A radiochemical purity of over 95% is generally required for in vivo applications. scispace.com

Cell-Based Assays for Target Engagement and Biological Evaluation

Cell-based assays are essential for evaluating the biological activity of this compound as a PARP inhibitor.

PARP Activity Assays : These assays measure the ability of the compound to inhibit PARP enzyme activity within a cellular context. One common method involves inducing DNA damage in cells (e.g., with a DNA alkylating agent) to activate PARP. nih.gov The level of poly(ADP-ribosyl)ation (PAR) is then quantified, typically by immunofluorescence or ELISA, in the presence and absence of the inhibitor. rndsystems.com A reduction in PAR levels indicates inhibition of PARP activity.

Target Engagement Assays : To confirm that this compound directly interacts with PARP in living cells, target engagement assays can be employed. The NanoBRET™ Target Engagement Assay is a prominent example, which measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells. promega.com

Cell Viability and Cytotoxicity Assays : These assays determine the effect of the compound on cell survival. Assays such as the MTT or CellTiter-Glo® assays are used to measure cell viability in cancer cell lines, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations), where PARP inhibitors are expected to have a synthetic lethal effect. promega.com

| Assay Type | Principle | Endpoint Measured | Application |

| PARP Activity Assay | Measures PARP-mediated PAR formation in cells | Poly(ADP-ribose) (PAR) levels | Determining IC₅₀ for PARP inhibition |

| Target Engagement Assay | Measures direct binding of the compound to PARP in live cells | BRET signal | Confirming intracellular target interaction |

| Cell Viability Assay | Measures the number of viable cells after treatment | Absorbance or Luminescence | Assessing cytotoxic/cytostatic effects |

In Vitro Stability Assessment in Research Media

Assessing the stability of this compound in various research media is crucial for the interpretation of in vitro experimental results.

Stability in Cell Culture Media : The compound is incubated in the relevant cell culture medium (e.g., DMEM, RPMI-1640) at 37°C for various time points. Samples are then analyzed by HPLC to quantify the amount of intact compound remaining. This ensures that the observed biological effects are due to the compound itself and not its degradation products.

Microsomal Stability Assay : To predict the metabolic stability of the compound, it is incubated with liver microsomes (from human, rat, or mouse) in the presence of NADPH. nih.gov The disappearance of the parent compound over time is monitored by LC-MS/MS. nih.gov This assay provides an early indication of how the compound might be metabolized in vivo. The results are often expressed as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nih.govfrontiersin.org

| Stability Assay | Matrix | Incubation Conditions | Analytical Method | Key Parameters |

| Cell Culture Media Stability | DMEM, RPMI-1640, etc. | 37°C, various time points | HPLC-UV | Percent remaining over time |

| Microsomal Stability | Liver Microsomes + NADPH | 37°C, various time points | LC-MS/MS | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) |

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel Biological Targets

A primary avenue for future research is the systematic exploration of novel biological targets for N-(4-carbamoylphenyl)-4-iodobenzamide and its derivatives. The benzamide (B126) structure is a common motif in a wide array of biologically active molecules, suggesting that this compound could interact with multiple proteins within the cell. Initial research may have identified a primary target, but comprehensive screening is required to uncover its full polypharmacology.

Future work should involve:

Broad-Based Phenotypic Screening: Testing the compound across diverse cancer cell lines or other disease models to identify unexpected activities. For instance, evaluating anti-proliferative effects against a panel of cell lines such as HCT-116, MDA-MB435, and HL-60 could reveal novel anti-tumor potential. nih.gov

Target Deconvolution: Should the compound exhibit interesting phenotypic effects, employing techniques like affinity chromatography-mass spectrometry or thermal proteome profiling to identify its direct binding partners within the cellular proteome.

Computational Docking and Virtual Screening: Using the known structure of this compound to perform in silico docking against libraries of known protein structures, particularly enzymes like kinases or proteases, and receptors. This can prioritize physical screening efforts and suggest potential, previously unconsidered targets.

Development of Next-Generation Analogs with Enhanced Specificity or Potency

The structure of this compound offers numerous opportunities for chemical modification to create next-generation analogs with superior properties. Structure-activity relationship (SAR) studies are central to this effort, aiming to improve target affinity, selectivity, and pharmacokinetic profiles. nih.gov

Key strategies for analog development include:

Modification of the Phenyl Rings: Introducing various substituents on either of the two phenyl rings could significantly alter binding affinity and selectivity. For example, replacing the iodine atom with other halogens like bromine or chlorine, or with groups like methyl or trifluoromethyl, has been shown in related molecules to modulate binding to protein targets. nih.gov

Alterations to the Amide Linker: The central benzamide core can be modified to explore different conformations. Such changes can influence how the molecule fits into a target's binding pocket and affect its inhibitory activity. researchgate.net

Bioisosteric Replacement: Replacing the carbamoyl (B1232498) group (-CONH2) with other functional groups that have similar physical or chemical properties (e.g., tetrazole, hydroxamic acid) could lead to improved metabolic stability or novel target interactions.

Table 1: Potential Strategies for Analog Development

| Modification Site | Proposed Change | Potential Outcome | Rationale/Supporting Evidence |

|---|---|---|---|

| 4-iodo position | Substitution with Br, Cl, CH3 | Altered binding affinity and selectivity | Halogen bonds and steric effects are crucial for binding interactions in similar scaffolds. nih.gov |

| Phenyl Rings | Addition of hydroxyl or methoxy (B1213986) groups | Improved solubility and potential for new hydrogen bond interactions | Functional group addition can enhance target engagement and pharmacokinetic properties. |

| Amide Linker | Conformational restriction (e.g., cyclization) | Enhanced binding affinity due to reduced entropic penalty | Pre-organizing the molecule into a bioactive conformation can improve potency. researchgate.net |

Integration with Emerging Drug Discovery Paradigms (e.g., Targeted Protein Degradation)

Modern drug discovery is moving beyond simple occupancy-based inhibition towards new modalities that can address previously "undruggable" targets. Targeted Protein Degradation (TPD) is a prime example of such a paradigm. nih.govnih.gov This approach uses bifunctional molecules to recruit a target protein to the cell's own degradation machinery, leading to its elimination. nih.gov

Future research could position this compound as a key component in TPD strategies:

Development of PROTACs: If a specific protein target for the compound is identified, this compound could serve as the "warhead" portion of a Proteolysis-Targeting Chimera (PROTAC). A PROTAC would consist of the this compound scaffold linked via a chemical linker to a ligand that binds an E3 ubiquitin ligase. This would induce the ubiquitination and subsequent proteasomal degradation of the target protein.

Molecular Glue Development: Some small molecules can act as "molecular glues," inducing a novel interaction between a target protein and an E3 ligase without the need for a linker. nih.gov Screening efforts could be undertaken to determine if this compound or its analogs possess such properties, potentially leading to the degradation of neo-substrates.

Understanding Resistance Mechanisms in Preclinical Models

A critical aspect of developing any therapeutic agent is to anticipate and understand potential mechanisms of drug resistance. mdpi.com For this compound, it is essential to establish preclinical models that can predict how cancer cells or other pathogens might evade its effects over time. frontiersin.org

Key research directions include:

Generation of Resistant Cell Lines: Chronically exposing sensitive cell lines to increasing concentrations of the compound to select for resistant clones. These clones can then be analyzed to identify the molecular changes responsible for resistance.

Genomic and Proteomic Analysis: Using techniques like RNA-sequencing and whole-exome sequencing on resistant models to identify mutations in the drug target, or changes in the expression of genes involved in drug metabolism or efflux. nih.gov A common mechanism of resistance is the upregulation of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), which pump drugs out of the cell. nih.gov

Advanced Preclinical Models: Utilizing patient-derived xenografts (PDXs) or patient-derived organoids (PDOs). frontiersin.org These models better recapitulate the complexity and heterogeneity of human tumors and can provide more clinically relevant insights into both sensitivity and the development of resistance. frontiersin.orgnih.gov

Table 2: Preclinical Models and Investigation of Resistance

| Preclinical Model | Methodology | Potential Resistance Mechanism to Investigate | Supporting Evidence |

|---|---|---|---|

| Drug-Treated Cell Lines | Long-term culture with escalating drug concentrations | Target protein mutation; Upregulation of drug efflux pumps (e.g., P-gp). | A widely used, foundational method for studying acquired resistance. mdpi.com |

| Patient-Derived Xenografts (PDX) | Implantation of patient tumor tissue into immunodeficient mice, followed by treatment. | Tumor microenvironment-mediated resistance; Clonal evolution under drug pressure. | PDX models successfully identified resistance mechanisms for other targeted therapies. frontiersin.org |

| Patient-Derived Organoids (PDO) | 3D culture of patient tumor cells. | Intrinsic and acquired resistance; Heterogeneity of response. | PDOs are increasingly used for drug screening as they mimic primary tumor biology. frontiersin.org |

Application in New Research Tool Development

Beyond its direct therapeutic potential, this compound or its optimized analogs can be developed into valuable research tools to probe biological systems. A potent, selective, and well-characterized small molecule inhibitor is indispensable for elucidating the function of its target protein.

Future applications in this area include:

Development of a Chemical Probe: A high-quality chemical probe must have high affinity for its target, be selective over other proteins, and demonstrate activity in cellular assays. Once an optimized analog of this compound meets these criteria, it can be used by the broader research community to study the physiological and pathological roles of its target.

Creation of Tagged Analogs: Synthesizing versions of the compound that incorporate reporter tags. For example, a fluorescent tag would allow for visualization of the target protein's subcellular localization via microscopy. A biotin (B1667282) tag could be used for affinity pulldown experiments to confirm target engagement and identify interacting proteins.

By pursuing these future research directions, the scientific community can systematically build upon the initial discovery of this compound, potentially transforming it from a single chemical entity into a versatile platform for developing novel therapeutics and powerful research tools.

Q & A

Q. What are the common synthetic routes for N-(4-carbamoylphenyl)-4-iodobenzamide, and how are intermediates purified?

this compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Amide bond formation between 4-iodobenzoic acid derivatives and 4-aminophenylcarbamoyl precursors using coupling agents like EDCl/HOBt.

- Protection/deprotection strategies : Temporary protection of amine groups (e.g., with Boc) to prevent side reactions.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (using ethanol/water) are standard methods . Monitoring via TLC and characterization by NMR (¹H/¹³C) and IR spectroscopy ensures intermediate purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural validation employs:

- X-ray crystallography : Resolves conformational isomers and confirms bond lengths/angles (e.g., asymmetric units with planar vs. perpendicular aromatic moieties) .

- Spectroscopic techniques : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (C=O at ~168 ppm), and IR (amide I band ~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks matching the exact mass (C₁₃H₁₀IN₂O₂: ~362.98 g/mol) .

Q. What in vitro assays are used to assess the biological activity of this compound?

- Enzyme inhibition assays : For SARS-CoV-2 spike glycoprotein, computational docking (AutoDock Vina) precedes in vitro validation using pseudovirus neutralization .

- Cellular uptake studies : Radiolabeled analogs (e.g., ¹²⁵I) tracked via gamma counting in cancer cell lines to evaluate intracellular retention .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to measure pro-apoptotic effects in prostate cancer models .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its biological interactions?

- Crystal packing analysis : Reveals intermolecular interactions (e.g., C–H···π, hydrogen bonding) stabilizing distinct conformers. For example, 80.8° dihedral angles between aromatic planes alter binding pocket compatibility .

- Molecular dynamics simulations : AMBER or GROMACS models predict ligand-receptor binding stability (e.g., SARS-CoV-2 spike protein) by simulating RMSD fluctuations .

Q. What computational strategies predict the pharmacokinetic profile of this compound derivatives?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For analogs, logP ~2.5 suggests moderate bioavailability .

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How does radiopharmaceutical labeling of this compound enhance its diagnostic utility?

- Isotopic substitution : ¹²³I/¹²⁵I labeling via electrophilic iodination (e.g., ICl/NaI) enables SPECT/CT imaging. Subcellular localization in cancer cells is quantified using secondary ion mass spectrometry (SIMS) .

- Stability assays : HPLC monitors in vitro stability in serum (t½ > 6 hours for ¹²⁵I-labeled analogs) .

Data Contradictions and Resolution

Q. How can researchers reconcile conflicting data on the biological targets of this compound analogs?

- Target validation : Use orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) to confirm interactions. For example, σ2 receptor binding (Kd ~3 nM) was validated via competitive binding assays with ³H-DTG .

- Structural analogs : Compare activity of chlorine-substituted derivatives (e.g., N-(4-chlorophenyl) vs. N-(2-chlorophenyl)) to isolate positional effects on potency .

Methodological Best Practices

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency at 60–80°C .

- Catalyst screening : Pd(OAc)₂/Xantphos for Ullmann-type couplings improves aryl iodide reactivity .

- Scale-up protocols : Continuous flow reactors reduce side reactions (e.g., hydrolysis) compared to batch methods .

Q. How can cryo-EM or cryo-X-ray diffraction improve structural analysis of protein complexes bound to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.